3-Pyridazineacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

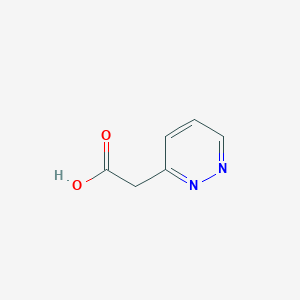

3-Pyridazineacetic acid, also known as 2-(pyridazin-3-yl) acetic acid, is a heterocyclic compound. It has a unique molecular structure with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol .

Synthesis Analysis

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . There are reports of synthesis of 4,6-diaryl-3-pyridazinones and their evaluation as anti-inflammatory, analgesic, and antipyretic .

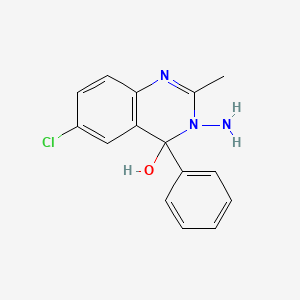

Molecular Structure Analysis

The molecular structure of this compound is unique and interesting. It is a heterocyclic compound that contains two adjacent nitrogen atoms. This structure is not commonly found in other compounds, making it a subject of interest in chemical research .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

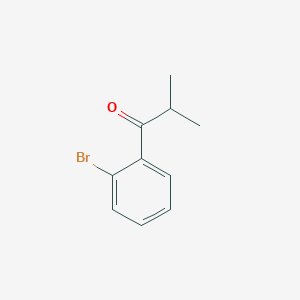

A general route for synthesizing a novel class of pyridazin-3-one derivatives was established by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid, leading to the formation of pyridazin-3-one derivatives as sole isolable products in excellent yield. This synthesis path demonstrates the versatility of 3-pyridazineacetic acid derivatives in forming fused azines and a new class of 1,8-naphthyridine derivatives through smooth reactions with cyanoacetic acid, showcasing their potential utility in developing new chemical entities (Ibrahim & Behbehani, 2014).

Development of 4-Pyridazineacetic Acids

A novel synthetic route to 4-pyridazineacetic acids was achieved via the ring-expansion reaction of N-cyanomethylated 3-pyrazoline-4-acetic acids. This method illustrates the chemical flexibility of pyridazineacetic acid derivatives in generating structurally unique compounds, potentially expanding the chemical space for drug discovery and material science applications (Masumoto et al., 2012).

Anticonvulsant and Analgesic Activities

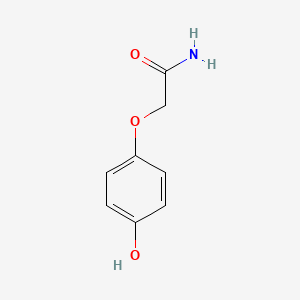

Research on 3-aryl-5,6-dihydro-6-oxo-1(4H)-pyridazineacetic acid derivatives revealed weak anticonvulsant and analgesic activities, indicating the potential of these compounds in pharmacological studies. Although the focus was on exploring the sedative profiles of these derivatives, the findings hint at the broader therapeutic applications of this compound derivatives in central nervous system disorders (Kane et al., 1992).

Corrosion Inhibition

The inhibitory effects of pyridazine derivatives, including those related to this compound, on the electrochemical dissolution of mild steel in acidic environments were studied. These compounds demonstrated significant inhibition efficiencies, suggesting their application as corrosion inhibitors in industrial settings. The presence of nitrogen atoms and unsaturated groups in their molecules was attributed to their high protection performances, underlying the importance of pyridazine derivatives in materials science (Mashuga et al., 2017).

Zukünftige Richtungen

The future directions for research on 3-Pyridazineacetic acid and related compounds are promising. Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This suggests that this compound and related compounds could have potential applications in medicinal chemistry .

Wirkmechanismus

Target of Action

3-Pyridazineacetic acid, a derivative of pyridazine, has been shown to interact with a range of biological targets . Pyridazine derivatives, including pyridazinone, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

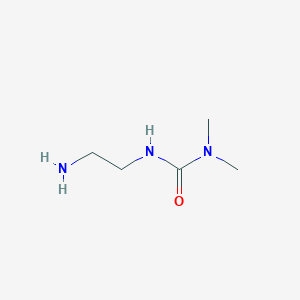

It’s known that pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Eigenschaften

IUPAC Name |

2-pyridazin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHJUYXIHVKMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.